N-[2-(4-PYRIDYL)ETHYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA
Description
N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA: is a thiourea derivative known for its unique chemical structure and properties. This compound features a pyridyl group and a trifluoromethylphenyl group, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
1-(2-pyridin-4-ylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3S/c16-15(17,18)12-2-1-3-13(10-12)21-14(22)20-9-6-11-4-7-19-8-5-11/h1-5,7-8,10H,6,9H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWQKIRTYISOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NCCC2=CC=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves the reaction of 2-(4-pyridyl)ethylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridyl or phenyl rings.
Scientific Research Applications
Chemistry: N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly as an anti-cancer or anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(CHLOROMETHYL)PHENYL]THIOUREA
- N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(METHYL)PHENYL]THIOUREA
- N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(FLUOROMETHYL)PHENYL]THIOUREA
Comparison: Compared to its analogs, N-[2-(4-PYRIDYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is unique due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts greater stability and resistance to metabolic degradation, making it a more robust candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
